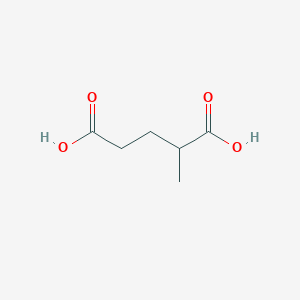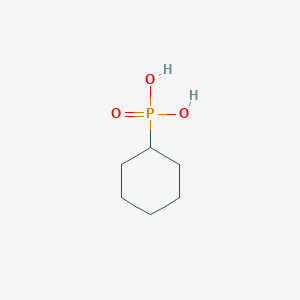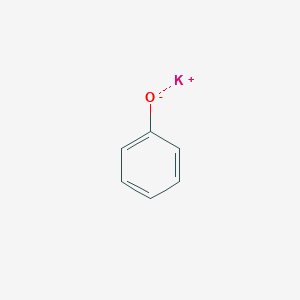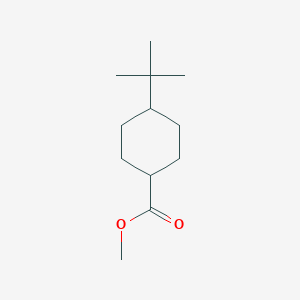![molecular formula C30H46N6O5 B093213 (3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone CAS No. 15207-28-0](/img/structure/B93213.png)
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone is a cyclic decapeptide antibiotic, structurally related to gramicidin S. It was first synthesized and studied in the 1960s. Despite its structural similarity to gramicidin S, cyclosemigramicidin S does not exhibit significant antimicrobial activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclosemigramicidin S involves the cyclization of a linear pentapeptide active ester. The process includes the protection of δ-amino functions of ornithine residues with benzyloxycarbonyl groups. The cyclization reaction is carried out in the presence of pyridine, resulting in the formation of a protected cyclic pentapeptide. This product is then isolated using column chromatography on Sephadex LH-20 .
Industrial Production Methods
The compound is mainly synthesized for research purposes using the aforementioned laboratory methods .
化学反応の分析
Types of Reactions
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Benzyloxycarbonyl groups: Used for protecting δ-amino functions of ornithine residues.
Pyridine: Used as a solvent in the cyclization reaction.
Hydrogen chloride: Used in the hydrogenolysis reaction.
Major Products
The major product formed from these reactions is the crystalline hydrochloride of cyclosemigramicidin S .
科学的研究の応用
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone has been primarily studied for its structural and synthetic properties rather than its biological activity. Its synthesis has provided insights into peptide cyclization and the effects of structural modifications on biological activity. Although it does not exhibit significant antimicrobial activity, it serves as a valuable model compound in peptide chemistry research .
作用機序
類似化合物との比較
Similar Compounds
Gramicidin S: A cyclic decapeptide antibiotic with significant antimicrobial activity against gram-positive and gram-negative bacteria.
1,1′-Leucine-gramicidin S: An analog of gramicidin S with modified leucine residues.
1-Leucine-cyclosemigramicidin S: An analog of cyclosemigramicidin S with modified leucine residues.
Uniqueness
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone is unique in its structural similarity to gramicidin S but lacks significant antimicrobial activity. This makes it an interesting compound for studying the relationship between structure and biological activity in cyclic peptides .
特性
CAS番号 |
15207-28-0 |
|---|---|
分子式 |
C30H46N6O5 |
分子量 |
570.7 g/mol |
IUPAC名 |
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C30H46N6O5/c1-18(2)16-22-27(38)34-23(17-20-10-6-5-7-11-20)30(41)36-15-9-13-24(36)28(39)35-25(19(3)4)29(40)32-21(12-8-14-31)26(37)33-22/h5-7,10-11,18-19,21-25H,8-9,12-17,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)/t21-,22-,23+,24-,25-/m0/s1 |
InChIキー |
RPHUTEVRGNDHIP-GIDFYXQGSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3 |
異性体SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3 |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


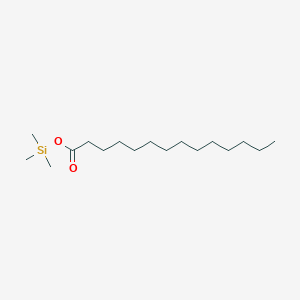
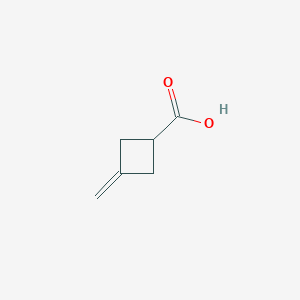
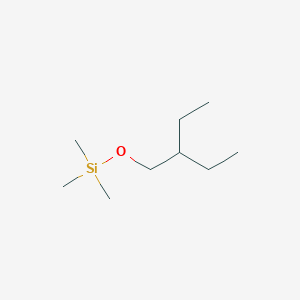
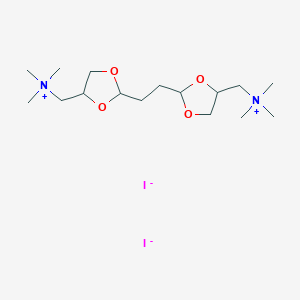
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)
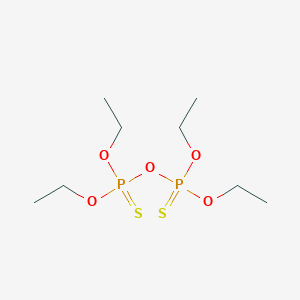
![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B93145.png)
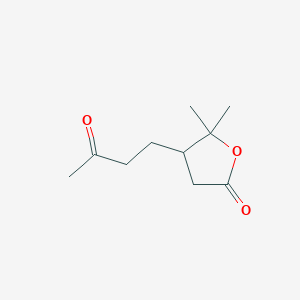
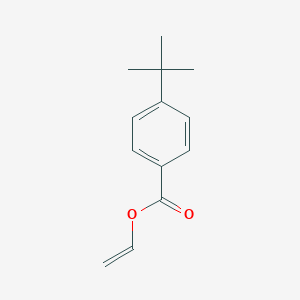
![[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane](/img/structure/B93151.png)
